2-bromo-N-carbamoylacetamide
Overview
Description
2-Bromo-N-carbamoylacetamide is an organic compound with the molecular formula C₃H₅BrN₂O₂. It is a brominated derivative of carbamoylacetamide and is known for its applications in various chemical reactions and research fields. The compound is characterized by the presence of a bromine atom attached to the acetamide moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-carbamoylacetamide typically involves the bromination of N-carbamoylacetamide. One common method is the reaction of N-carbamoylacetamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination of the acetamide group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, the reaction conditions such as temperature, concentration, and reaction time are optimized to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-N-carbamoylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, leading to the formation of different oxidation states.
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed:
Substitution Reactions: Products include azidoacetamides, thiocyanatoacetamides, and methoxyacetamides.
Oxidation Reactions: Products depend on the specific oxidizing agent used and the reaction conditions.
Hydrolysis: Products include acetic acid derivatives and corresponding amines.
Scientific Research Applications
2-Bromo-N-carbamoylacetamide has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of 2-bromo-N-carbamoylacetamide involves its interaction with specific molecular targets. The bromine atom in the compound can participate in electrophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-Bromo-N-methylacetamide: Similar in structure but with a methyl group instead of a carbamoyl group.
N-Bromoacetamide: Lacks the carbamoyl group and has different reactivity and applications.
Uniqueness: 2-Bromo-N-carbamoylacetamide is unique due to the presence of both bromine and carbamoyl functional groups, which impart distinct chemical properties and reactivity. This combination makes it a versatile compound in various chemical and biological applications.
Biological Activity
2-Bromo-N-carbamoylacetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
- Chemical Formula : C4H7BrN2O2
- Molecular Weight : 201.02 g/mol
- Structure : The compound features a bromo substituent on the nitrogen atom of the carbamoyl group, which may influence its biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The bromo group can enhance the compound's ability to act as an enzyme inhibitor, potentially affecting pathways involved in cell proliferation and apoptosis.
- DNA Intercalation : Similar to other naphthalimide derivatives, this compound may intercalate into DNA, disrupting replication and transcription processes, leading to cell cycle arrest and apoptosis in cancer cells .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of carbamoylacetamide compounds exhibit antimicrobial properties, which could extend to this compound .
Biological Activity Data
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that this compound significantly induced apoptosis. The mechanism involved increased levels of phosphorylated p53, leading to enhanced activation of pro-apoptotic factors such as Bak and Bax. This resulted in cell cycle arrest at the G1 phase and subsequent cell death .
Case Study 2: Antimicrobial Properties
In vitro tests revealed that this compound exhibited notable antimicrobial activity against strains of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated its potential as a therapeutic agent against bacterial infections .
Research Findings
Recent investigations into the compound's properties have highlighted its dual role as both an anticancer and antimicrobial agent. The findings suggest that modifications to its structure could enhance its efficacy and reduce toxicity:
- Structural Modifications : Altering substituents on the nitrogen or carbon backbone may improve binding affinity to target enzymes or receptors.
- Combination Therapies : Utilizing this compound in conjunction with established chemotherapeutics may enhance overall treatment efficacy while mitigating side effects.
Properties
IUPAC Name |
2-bromo-N-carbamoylacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrN2O2/c4-1-2(7)6-3(5)8/h1H2,(H3,5,6,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOUXXMRKBVCNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NC(=O)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50979459 | |
Record name | 2-Bromo-N-[hydroxy(imino)methyl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50979459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6333-87-5 | |
Record name | NSC32209 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32209 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-N-[hydroxy(imino)methyl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50979459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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